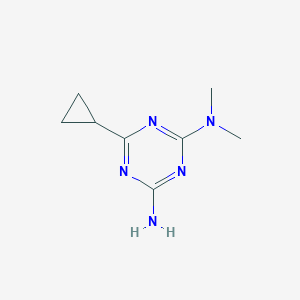

N-(1-ciano-1-metil-etil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyano-1-methylethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The specific structure of N-(1-cyano-1-methylethyl)benzamide is not directly discussed in the provided papers, but related compounds with benzamide moieties and cyano groups have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Another approach reported the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst . These methods suggest that similar strategies could be employed for the synthesis of N-(1-cyano-1-methylethyl)benzamide, potentially involving the acylation of a suitable cyano-substituted amine with a benzoyl chloride derivative.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of N-(4-methylbenzyl)benzamide was determined to crystallize in an orthorhombic lattice . The molecular structure is stabilized by intermolecular hydrogen bonds and weak interactions. Similarly, the molecular structure of N-(1-cyano-1-methylethyl)benzamide could be expected to exhibit characteristic hydrogen bonding and other stabilizing interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The compound with a 3,5-dinitrophenyl group among the synthesized benzamide derivatives exhibited a color transition in response to fluoride anion, indicating a potential for chemical sensing applications . The reactivity of N-(1-cyano-1-methylethyl)benzamide could also be explored for similar or other chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are diverse. For instance, the synthesized N-(4-methylbenzyl)benzamide showed potential for multifunctional optical and piezoelectric applications . The compound's dielectric properties, mechanical strength, and thermal stability were investigated. The physical and chemical properties of N-(1-cyano-1-methylethyl)benzamide would likely be influenced by its cyano and benzamide groups, which could be analyzed using similar techniques.

Case Studies

While no specific case studies on N-(1-cyano-1-methylethyl)benzamide were provided, the papers discuss various benzamide derivatives that serve as models for understanding the behavior of such compounds. For example, the colorimetric sensing of fluoride anions by a benzamide derivative and the crystal morphology prediction based on intermolecular bond strength are relevant studies that provide insights into the potential applications and properties of benzamide compounds.

Aplicaciones Científicas De Investigación

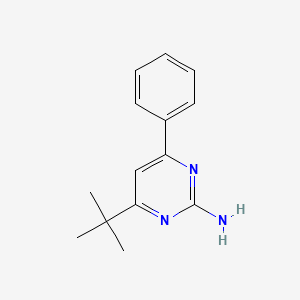

Desarrollo de fármacos

“N-(1-ciano-1-metil-etil)benzamida” se utiliza en el desarrollo de fármacos. La estructura y las propiedades únicas del compuesto lo convierten en una herramienta valiosa para la creación de nuevos productos farmacéuticos. Se ha destacado su potencial en la evolución de mejores agentes quimioterapéuticos .

Síntesis de materiales

Este compuesto también encuentra su uso en la síntesis de materiales. La capacidad de formar una variedad de compuestos heterocíclicos lo convierte en un bloque de construcción versátil en la síntesis de nuevos materiales .

Preparación de compuestos biológicamente activos

“this compound” se utiliza en la preparación de compuestos biológicamente activos . La reactividad del compuesto le permite reaccionar con reactivos bidentados comunes para formar una variedad de compuestos heterocíclicos .

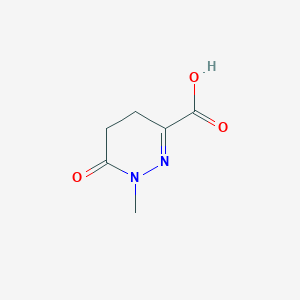

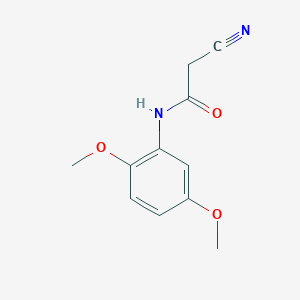

Síntesis de N-cianoacetamidas

“this compound” se utiliza en la síntesis de N-cianoacetamidas . Estas son estructuras privilegiadas y se consideran uno de los precursores más importantes para la síntesis heterocíclica .

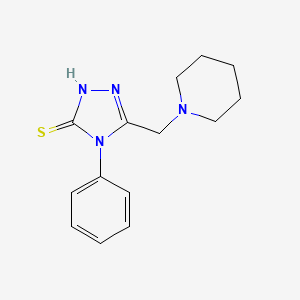

Formación de un anillo de cinco miembros con tres heteroátomos

La ciclodesulfuración de 4-benzoil-1-cianoacetiltiosemicarbazida en solución de óxido mercúrico etanólico en reflujo proporciona un anillo de cinco miembros no reportado con tres heteroátomos identificados como N-(5-(cianometil)-1,3,4-oxadiazol-2-il)benzamida .

Safety and Hazards

The safety information for N-(1-cyano-1-methylethyl)benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

N-(2-cyanopropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMOBXIDUMSODX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395882 |

Source

|

| Record name | N-(1-cyano-1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54016-31-8 |

Source

|

| Record name | N-(1-cyano-1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.